4-Chloro-2-isobutylpyridine
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Overview
Description
4-Chloro-2-isobutylpyridine is an organic compound belonging to the pyridine family. Pyridines are aromatic heterocycles containing a nitrogen atom in the ring. This compound is characterized by the presence of a chlorine atom at the fourth position and an isobutyl group at the second position of the pyridine ring. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-isobutylpyridine can be achieved through several methods. One common approach involves the chlorination of 2-isobutylpyridine using a chlorinating agent such as phosphorus oxychloride or thionyl chloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high yield and purity while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-isobutylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The isobutyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution: Formation of 4-amino-2-isobutylpyridine or 4-thio-2-isobutylpyridine.
Oxidation: Formation of this compound-3-carboxylic acid.
Reduction: Formation of 4-chloro-2-isobutylpiperidine.
Scientific Research Applications
4-Chloro-2-isobutylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-2-isobutylpyridine involves its interaction with specific molecular targets. The chlorine atom and the isobutyl group contribute to its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylpyridine: Similar structure but with a methyl group instead of an isobutyl group.
2-Isobutylpyridine: Lacks the chlorine atom at the fourth position.
4-Chloro-2-ethylpyridine: Contains an ethyl group instead of an isobutyl group
Uniqueness
4-Chloro-2-isobutylpyridine is unique due to the presence of both the chlorine atom and the isobutyl group, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
Molecular Formula |
C9H12ClN |
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Molecular Weight |
169.65 g/mol |
IUPAC Name |
4-chloro-2-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12ClN/c1-7(2)5-9-6-8(10)3-4-11-9/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
HKHDYEPRYRYBJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC=CC(=C1)Cl |
Origin of Product |
United States |
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